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molecular formula C10H15NO3 B8769201 Methyl 3-amino-5-(tert-butyl)furan-2-carboxylate

Methyl 3-amino-5-(tert-butyl)furan-2-carboxylate

Cat. No. B8769201
M. Wt: 197.23 g/mol
InChI Key: DSZCOTJMFIVGTB-UHFFFAOYSA-N
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Patent
US06344476B1

Procedure details

To a slurry of NaH (5.98 g, 0.24 mol, 2.6 equiv) in anh. DME (800 mL) at 0° C. was added methyl glycolate (23.0 g, 0.26 mol, 2.8 equiv) over 20 min. The mixture was stirred for 1 h at room temp. and a solution of 3-chloro-4,4-dimethyl-2-pentenenitrile (13.1 g, 0.091 mol) in DME (100 mL) was added. The resulting solution was heated to 85° C. for 42 h, cooled to room temp., and treated with H2O (100 mL). The resulting mixture was separated between H2O (200 mL) and EtOAc (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution, dried (Na2SO4), and concentrated under reduced pressure. The residual oil was purified by flash chromatography (300 g SiO2, gradient from 50% CH2Cl2/hexane to 20% EtOAc/CH2Cl2) to give methyl 3-amino-5-tert-butylfuran-2-carboxylate as a yellow solid (2.98 g, 17%): mp 91-2° C.; TLC (20% EtOAc/hexane) Rf0.36; 1H NMR (CDCl3) δ1.26 (s, 9H), 3.84 (s, 3H), 4.54 (br s, 2H), 5.75 (s, 1H); 13C NMR (CDCl3) δ28.5 (3C), 33.0, 50.7, 98.5, 128.8, 131.0, 160.7, 168.3.
Name
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH2:4][OH:5].Cl[C:10]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:11][C:12]#[N:13].O>COCCOC>[NH2:13][C:12]1[CH:11]=[C:10]([C:14]([CH3:17])([CH3:16])[CH3:15])[O:5][C:4]=1[C:3]([O:7][CH3:8])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
5.98 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
23 g
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
800 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
ClC(=CC#N)C(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temp.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temp.
CUSTOM
Type
CUSTOM
Details
The resulting mixture was separated between H2O (200 mL) and EtOAc (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash chromatography (300 g SiO2, gradient from 50% CH2Cl2/hexane to 20% EtOAc/CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(OC(=C1)C(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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